REACTION_CXSMILES
|
[OH-].[Na+].[NH2:3][C:4]1[N:5]=[CH:6][C:7]2[S:12][C:11](=S)[NH:10][C:8]=2[N:9]=1.OO.NC(N)=[O:18].Cl>O>[NH2:3][C:4]1[N:5]=[CH:6][C:7]2[S:12][C:11](=[O:18])[NH:10][C:8]=2[N:9]=1 |f:0.1,3.4|
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Name
|
|
Quantity
|
0.6 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0.92 g
|
Type
|
reactant
|
Smiles
|
NC=1N=CC2=C(N1)NC(S2)=S
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
2.8 g
|
Type
|
reactant
|
Smiles
|
OO.NC(=O)N
|
Name
|
|
Quantity
|
6 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
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AMBIENT
|
Setpoint
|
25 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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DISSOLUTION
|
Details
|
to dissolve
|
Type
|
CUSTOM
|
Details
|
the temperature below 50° C
|
Type
|
STIRRING
|
Details
|
The mixture is stirred at room temperature for 30 minutes
|
Duration
|
30 min
|
Type
|
ADDITION
|
Details
|
Celite (2 g) was added to the solution
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Type
|
FILTRATION
|
Details
|
the solution was filtered
|
Type
|
WASH
|
Details
|
washed with water (10 ml)
|
Type
|
ADDITION
|
Details
|
To the filtrate was added 50% NaOH solution
|
Type
|
TEMPERATURE
|
Details
|
The solution was heated up to 50-60° C. for 30 minutes
|
Duration
|
30 min
|
Type
|
TEMPERATURE
|
Details
|
The resulting solution was cooled down to room temperature
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
dried at 50° C. under vacuum
|
Name
|
|
Type
|
product
|
Smiles
|
NC=1N=CC2=C(N1)NC(S2)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.56 g | |
YIELD: PERCENTYIELD | 67% | |
YIELD: CALCULATEDPERCENTYIELD | 66.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |